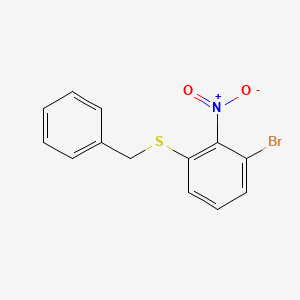![molecular formula C11H9FN2O B2624915 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 940841-92-9](/img/structure/B2624915.png)
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluoro-phenyl group and an ethanone group .
Molecular Structure Analysis
The molecular structure of “this compound” can be described by its IUPAC name and InChI code. The IUPAC name is 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethanone and the InChI code is 1S/C11H9FN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3 .科学研究应用
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has been investigated for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to interact with proteins and other molecules in the body, making it a potential target for drug discovery. This compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and plays an important role in the nervous system. This compound has also been investigated as a potential inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has been studied as a potential inhibitor of the protein kinase B (PKB) pathway, which is involved in the regulation of cell growth and metabolism.
作用机制
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely depending on their specific structure. They are generally highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
实验室实验的优点和局限性
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has several advantages for lab experiments. This compound is a synthetic small molecule, which makes it easier to synthesize and store than proteins or enzymes. This compound is also relatively stable in aqueous solutions, making it easier to use in experiments. Additionally, this compound has been shown to interact with proteins and other molecules in the body, making it a potential target for drug discovery.
However, this compound also has some limitations for lab experiments. This compound is a relatively new compound and its mechanism of action is not fully understood, making it difficult to predict the effects of this compound on the body. Additionally, this compound is a relatively expensive compound, which can limit its use in experiments.
未来方向
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has the potential to be used in various applications, such as drug discovery, medicinal chemistry, and the regulation of gene expression. In the future, more research should be conducted to further understand the mechanism of action of this compound and to identify potential targets for this compound-based drugs. Additionally, more research should be conducted to investigate the potential therapeutic effects of this compound and to identify potential side effects of this compound-based drugs. Furthermore, more research should be conducted to investigate the potential applications of this compound in the regulation of gene expression. Finally, more research should be conducted to develop more efficient and cost-effective methods of synthesizing this compound.
合成方法
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one can be synthesized via a three-step synthetic pathway. The first step involves the reaction of 2-fluoro-6-methyl-1H-imidazole with ethyl chloroformate in the presence of a base, such as sodium carbonate. This reaction produces the intermediate 2-fluoro-6-methyl-1H-imidazole ethyl ester. The second step involves the reaction of the ethyl ester with phenylmagnesium bromide, which produces the desired product, this compound.
安全和危害
The compound “1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” is associated with certain hazards. It has been classified with the signal word ‘Warning’ and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
1-(2-fluoro-6-imidazol-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFTEFTDFAABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

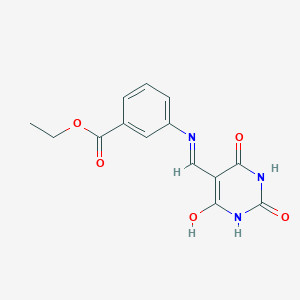
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2624835.png)
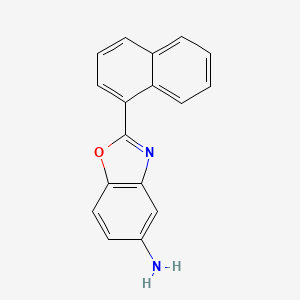
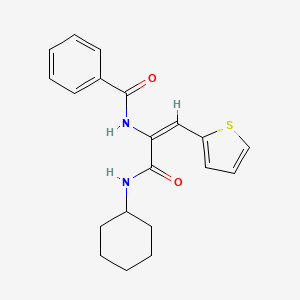
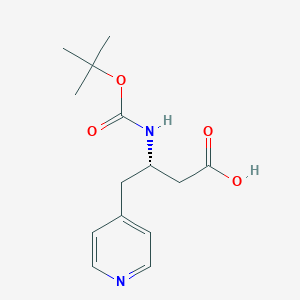
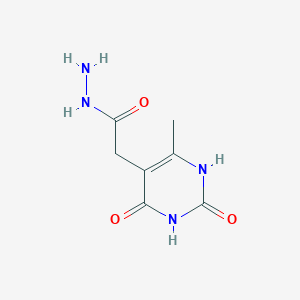
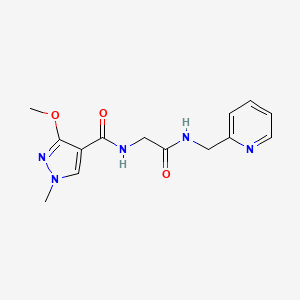
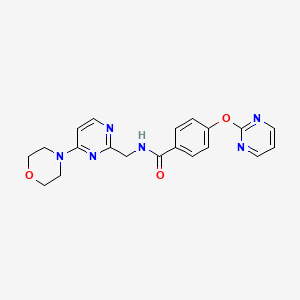
![Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate](/img/structure/B2624848.png)
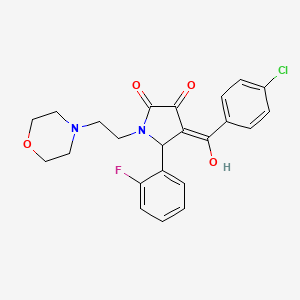
![N-(4-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624850.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2624852.png)
